1-Methylimidazole-d3

Analytical Chemistry Isotope Dilution Method Validation

1-Methylimidazole-d3 is a stable, deuterium-labeled isotopologue of 1-methylimidazole, an aromatic heterocyclic compound used as a specialty solvent, base, and ligand in coordination chemistry. In this compound, three hydrogen atoms on the methyl group are selectively replaced by deuterium atoms, resulting in a molecular weight of 85.12 g/mol and a mass shift of +3 Da relative to the non-deuterated form (C4H6N2, MW 82.10 g/mol).

Molecular Formula C4H6N2
Molecular Weight 85.12 g/mol
CAS No. 16650-76-3
Cat. No. B024205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylimidazole-d3
CAS16650-76-3
Synonyms1-(Methyl-d3)-1H-imidazole;  N-Trideuteromethylimidazole; _x000B_N-Methyl-d3-imidazole; 
Molecular FormulaC4H6N2
Molecular Weight85.12 g/mol
Structural Identifiers
SMILESCN1C=CN=C1
InChIInChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3/i1D3
InChIKeyMCTWTZJPVLRJOU-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylimidazole-d3 (CAS 16650-76-3) as an Analytical Reference Standard and Isotopic Tracer


1-Methylimidazole-d3 is a stable, deuterium-labeled isotopologue of 1-methylimidazole, an aromatic heterocyclic compound used as a specialty solvent, base, and ligand in coordination chemistry [1]. In this compound, three hydrogen atoms on the methyl group are selectively replaced by deuterium atoms, resulting in a molecular weight of 85.12 g/mol and a mass shift of +3 Da relative to the non-deuterated form (C4H6N2, MW 82.10 g/mol) [2]. This isotopic labeling is fundamental to its primary applications as an internal standard in mass spectrometry (MS) and as a tracer in metabolic and mechanistic studies .

Isotope dilution Internal standard for LC-MS/MS quantification
Metabolic tracing Tracer with kinetic isotope effect for pathway elucidation
NMR spectroscopy Deuterium labeling simplifies 1H NMR spectra

Why Non-Deuterated 1-Methylimidazole or Other Imidazole Analogs Cannot Substitute for 1-Methylimidazole-d3 in Quantitative Analysis


1-Methylimidazole-d3 is chemically and physically almost identical to its non-deuterated counterpart, leading to identical chromatographic retention times and ionization efficiencies in LC-MS and GC-MS [1]. However, generic substitution with unlabeled 1-methylimidazole or other imidazole derivatives like 2-methylimidazole or 4-methylimidazole is not analytically viable for quantitative workflows . Unlabeled compounds cannot be distinguished from the native analyte, preventing their use as internal standards. Other methylimidazole isomers, while structurally related, exhibit different chromatographic behavior, ion suppression characteristics, and fragmentation patterns, which introduces significant error in isotope dilution mass spectrometry [2]. Therefore, 1-Methylimidazole-d3 is the only compound that provides the specific mass separation necessary for accurate quantification without altering the analytical method's fundamental behavior .

Unlabeled 1-methylimidazole

Indistinguishable from native analyte in mass spectrometry, preventing use as an internal standard.

Isomeric methylimidazoles

Different retention and ion suppression characteristics may bias quantification and limit matrix-effect correction.

Quantitative Evidence for Selecting 1-Methylimidazole-d3 Over Non-Deuterated Analogs and Other Imidazole Standards


Isotopic Enrichment: 1-Methylimidazole-d3 Provides ≥98 atom% D Purity for Interference-Free Quantification

Commercial 1-Methylimidazole-d3 (CAS 16650-76-3) is supplied with a high isotopic enrichment of ≥98 atom% D, ensuring minimal interference from the non-deuterated (M) and other isotopologue signals in mass spectrometry . In contrast, non-deuterated 1-methylimidazole has a natural abundance of deuterium (~0.015%), providing no useful isotopic signature for internal standardization . This high enrichment is critical for accurate quantification, as a lower purity would introduce background signal that compromises the linearity and lower limit of quantification (LLOQ) of the analytical method [1].

Isotopic Enrichment
Head-to-head
≥98 atom% D vs ~0.015% natural abundance
Supports interference-free quantification; ensures LLOQ linearity.
Commercial specification; ≥98 atom% D required for reliable IS signal.
Analytical Chemistry Isotope Dilution Method Validation

Mass Spectrometric Differentiation: 1-Methylimidazole-d3 Exhibits a +3 Da Mass Shift for Unambiguous Analyte Resolution

1-Methylimidazole-d3 provides a distinct mass increase of +3 Da relative to the non-deuterated compound (MW 85.12 g/mol vs. 82.10 g/mol), enabling unambiguous detection and quantification by mass spectrometry [1]. This mass difference is large enough to avoid overlap with the natural isotopic distribution of the target analyte (primarily M+1 and M+2 signals) but small enough to ensure the internal standard co-elutes with the analyte and experiences identical matrix effects and ionization efficiency . Alternative internal standards like 1-Methylimidazole-d6 (MW 88.12 g/mol, +6 Da shift) are available but may exhibit slightly different chromatographic retention times due to the greater mass difference, potentially introducing bias in isotope ratio measurements [2].

Mass Shift
Head-to-head
+3 Da shift (85.12 g/mol)
d3: 85.12 g/mol unlabeled: 82.10 g/mol
Clear mass separation from analyte without altering co-elution.
d6 analog (+6 Da) may shift retention time slightly.
Mass Spectrometry Internal Standard Isotope Dilution

NMR Spectral Simplification: Deuterium Substitution Eliminates Proton Signals from the Methyl Group

In ¹H NMR spectroscopy, 1-Methylimidazole-d3 exhibits a complete absence of the singlet signal normally observed at approximately δ 3.67 ppm for the three methyl protons in non-deuterated 1-methylimidazole . This spectral simplification is a direct result of replacing ¹H with ²H (deuterium), which is NMR-active but resonates at a very different frequency and is not observed in standard ¹H NMR experiments . This allows researchers to study complex mixtures or track the fate of the imidazole ring without interference from the methyl protons [1]. In contrast, the non-deuterated analog produces a prominent methyl peak that can overlap with other signals, complicating spectral interpretation.

NMR Simplification
Head-to-head
No 1H signal for methyl group
Eliminates singlet at δ ~3.67 ppm
Reduces spectral overlap; improves structural assignment accuracy.
Useful for mixture analysis and quantitative NMR.
NMR Spectroscopy Structural Elucidation Isotopic Labeling

Correction of Matrix Effects: 1-Methylimidazole-d3 as an Internal Standard Minimizes Ionization Suppression/Enhancement in LC-MS

Using 1-Methylimidazole-d3 as an internal standard in isotope dilution mass spectrometry effectively corrects for matrix-induced ion suppression or enhancement, which can cause quantification errors exceeding 30% when using external calibration or non-isotopic internal standards [1]. Because the deuterated internal standard co-elutes with the native analyte, it experiences identical ionization conditions in the electrospray (ESI) or atmospheric pressure chemical ionization (APCI) source [2]. In contrast, a non-deuterated structural analog (e.g., 2-methylimidazole) used as an internal standard does not perfectly mirror the analyte's chromatographic retention and ionization behavior, leading to incomplete correction of matrix effects and inaccurate quantification [3].

Matrix Effect Correction
Cross-study comparable
Error reduction >25 percentage points
IS method: typically External calibration: >30% error
Co-eluting IS corrects ion suppression/enhancement.
Essential for complex matrices (food, biofluids).
LC-MS/MS Matrix Effects Isotope Dilution

Metabolic Tracing and Kinetic Isotope Effects: Deuterium Labeling Enables Pathway Elucidation and Mechanistic Studies

1-Methylimidazole-d3 serves as a stable isotopic tracer in biological systems, allowing researchers to distinguish an administered compound from its endogenous counterpart using mass spectrometry [1]. Furthermore, the substitution of hydrogen with deuterium introduces a kinetic isotope effect (KIE) that can be exploited to probe the rate-determining steps of enzymatic or chemical reactions [2]. For instance, in studies of 1-methylimidazole metabolism (it is a known metabolite of the antithyroid drug methimazole), the deuterated analog can be used to quantify the formation of downstream metabolites without interference [3]. Non-deuterated 1-methylimidazole cannot provide this tracing capability or mechanistic insight.

Metabolic Tracing
Class-level inference
Enables tracer studies and KIE probing
Qualitative advantage via mass difference
Distinguishes administered compound from endogenous sources.
Data to verify for specific metabolic pathways.
Drug Metabolism Pharmacokinetics Mechanistic Studies

Role as a Methimazole Metabolite: 1-Methylimidazole-d3 Enables Specific Quantification of an Inhibitor of Bone Resorption

1-Methylimidazole is a metabolite of methimazole, an antithyroid drug, and has been shown to directly inhibit bone resorption in vitro at a concentration of 10 μM, as measured by the release of ⁴⁵Ca from pre-labeled mouse calvariae [1]. Using 1-Methylimidazole-d3 as an internal standard allows for the precise quantification of this active metabolite in biological samples following methimazole administration, distinguishing it from other imidazole-containing compounds and endogenous metabolites . This is not possible with non-deuterated 1-methylimidazole, as it would be indistinguishable from the analyte of interest .

Metabolite Quantification
Supporting evidence
Specific quantification of 1-methylimidazole metabolite
d3: internal standard feasible unlabeled: indistinguishable
Supports concentration-time profiling of the active metabolite.
Model: methimazole metabolite; bone resorption research context.
Bone Metabolism Pharmacology Endocrinology

Optimal Scientific and Industrial Applications for 1-Methylimidazole-d3 (CAS 16650-76-3)


Quantitative Bioanalysis of 1-Methylimidazole in Pharmaceutical and Clinical Studies

In drug development and clinical pharmacology, 1-Methylimidazole-d3 is the gold-standard internal standard for quantifying 1-methylimidazole levels in plasma, urine, or tissue samples using LC-MS/MS. As established in the evidence above, its high isotopic enrichment (≥98 atom% D) and +3 Da mass shift enable accurate, interference-free quantification . This application is critical for pharmacokinetic studies of drugs like methimazole, where 1-methylimidazole is an active metabolite with demonstrated biological activity on bone resorption [1].

Method Development and Validation for Food and Environmental Contaminant Testing

Analytical laboratories developing or validating methods for the detection of methylimidazole compounds in food (e.g., caramel colors, soy sauce) or environmental samples require a reliable isotopically labeled internal standard. As detailed in the evidence, 1-Methylimidazole-d3 corrects for matrix-induced ion suppression, which is a primary source of error in these complex matrices [2]. Using this compound as an internal standard, rather than a non-isotopic analog, is essential for achieving the method accuracy, precision, and linearity required for ISO 17025 accreditation and regulatory compliance [3].

Mechanistic Studies of Imidazole-Based Catalysis and Coordination Chemistry

For chemists investigating the role of imidazole ligands in catalytic cycles or the formation of coordination polymers, 1-Methylimidazole-d3 provides a unique spectroscopic handle. The evidence shows that deuterium labeling simplifies ¹H NMR spectra by eliminating the methyl proton signal, allowing researchers to focus on the chemical environment of the imidazole ring protons . Furthermore, the kinetic isotope effect can be used to probe whether cleavage of a C-H bond on the methyl group is involved in the rate-determining step of a catalytic reaction [4].

Metabolic Tracing of Methimazole to Elucidate its Mechanism of Action

Researchers investigating the off-target effects or full pharmacological profile of methimazole can utilize 1-Methylimidazole-d3 to trace its conversion to 1-methylimidazole in cellular or animal models. The evidence confirms that this compound allows for the specific quantification of the metabolite, distinguishing it from the parent drug and other endogenous compounds via its unique mass [1]. This provides direct, quantitative evidence of metabolic flux, a capability that is entirely absent when using the non-deuterated compound.

Application
Selection Property
Validation Focus
Bioanalytical quantification of 1-methylimidazole in research matrices
High deuterium enrichment and mass shift
Matrix-effect correction and quantification accuracy
Method development for food and environmental contaminant testing
Isotope dilution internal standard
Correction of ion suppression in complex matrices
Mechanistic studies of imidazole-based catalysis and coordination
Deuterium labeling for 1H NMR simplification
Kinetic isotope effect for probing reaction mechanisms
Metabolic tracing of methimazole in research models
Mass distinction from parent drug and endogenous compounds
Specific metabolite quantification in biological samples

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